molecular formula C7H15NO B11065474 1,3-Dimethyl-4-piperidinol

1,3-Dimethyl-4-piperidinol

Cat. No.: B11065474
M. Wt: 129.20 g/mol
InChI Key: AHALXAANVVOASS-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Derivatives in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural and synthetic compounds. nih.govuchile.cl Its derivatives are cornerstones in the pharmaceutical industry and organic synthesis, serving as crucial building blocks for drug development. nih.gov The versatility of the piperidine scaffold allows for extensive functionalization, leading to a wide range of biologically active molecules. ijnrd.org These compounds are integral to the synthesis of analgesics, antihistamines, and antipsychotics. ijnrd.orgacs.org The development of efficient methods for creating substituted piperidines remains a significant focus of modern organic chemistry due to their prevalence in medicinal chemistry. nih.govacs.org

Piperidine derivatives are not only sought after for their pharmacological potential but also for their utility as chemical intermediates, solvents, and bases in various reactions. ijnrd.orgwikipedia.org For instance, N-formylpiperidine serves as a polar aprotic solvent, and the sterically hindered base 2,2,6,6-tetramethylpiperidine (B32323) is valued for its low nucleophilicity. wikipedia.org The synthesis of N-aryl-substituted 4-piperidones, key precursors to many pharmacologically active agents, highlights the importance of piperidine structures as synthetic intermediates. acs.org

Overview of Research Trajectories for Substituted Piperidinols

Substituted piperidinols, a subclass of piperidine derivatives characterized by a hydroxyl group on the piperidine ring, are of significant interest to researchers. Chiral 3-piperidinols, for example, are versatile building blocks for constructing numerous naturally occurring alkaloids. uni-regensburg.de Research in this area often focuses on stereoselective synthesis, aiming to control the three-dimensional arrangement of atoms, which is crucial for biological activity. researchgate.net

Synthetic strategies for piperidinols are diverse and continually evolving. Methods include the reduction of corresponding piperidones, cycloaddition chemistry, and multicomponent reactions. dtic.milwikipedia.org For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid provides a simple and mild route to various 4-piperidones, which can then be converted to 4-piperidinols. organic-chemistry.org Another approach involves the stereodivergent synthesis of cis- and trans-2-substituted 3-piperidinols, which are core motifs in many bioactive compounds. nih.gov The investigation of piperidinol derivatives also extends to their potential applications, with studies exploring their effects in various biological models. researchgate.net

Rationale for In-Depth Academic Investigation of 1,3-Dimethyl-4-piperidinol

The academic investigation of this compound is driven by its specific stereochemical properties and its role as a precursor and analog in the synthesis of more complex molecules. The presence of two methyl groups at the 1 and 3 positions introduces specific stereochemical challenges and opportunities for study.

Research has focused on the synthesis and stereochemistry of the diastereoisomeric forms of this compound (cis and trans). cdnsciencepub.com These isomers are typically synthesized from 1,3-dimethyl-4-piperidone. cdnsciencepub.comacs.org The reaction of 1,3-dimethyl-4-piperidone with potassium cyanide, for example, proceeds stereospecifically to yield the trans (3-Me/4-OH) cyanohydrin, a key intermediate. cdnsciencepub.com

The configurations and preferred conformations of these diastereoisomers and their derivatives have been extensively studied using techniques like proton magnetic resonance (p.m.r.) and Carbon-13 magnetic resonance. cdnsciencepub.comcdnsciencepub.com These studies are crucial for understanding how the spatial arrangement of the methyl and hydroxyl groups influences the molecule's properties and reactivity. For instance, Carbon-13 NMR studies have been instrumental in establishing the axial configuration of the 3-methyl group in the preferred conformation of the β-isomer (trans). cdnsciencepub.com The detailed stereochemical understanding of this compound provides a foundation for the rational design and synthesis of related compounds with specific three-dimensional structures.

Table 1: Physicochemical Properties of 1,3-Dimethyl-4-piperidone

Property Value
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol nih.gov
IUPAC Name 1,3-dimethylpiperidin-4-one nih.gov
CAS Number 4629-80-5 nih.gov

This table presents key properties of the precursor to this compound.

Table 2: Stereoisomers of 1,3-Dimethyl-4-phenyl-4-piperidinol (B5112656) Propanoate

Stereoisomer Common Name Relative Stereochemistry CAS Number
cis-(±)-isomer Alphaprodine nist.gov (3R,4S)-rel- cymitquimica.com 561-78-4 cymitquimica.com
trans-(±)-isomer Betaprodine nist.gov (3R,4R)-rel- lookchemicals.com 468-59-7 nist.gov

This table details the stereoisomers of a closely related derivative, highlighting the importance of stereochemistry in this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-6-5-8(2)4-3-7(6)9/h6-7,9H,3-5H2,1-2H3

InChI Key

AHALXAANVVOASS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1O)C

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways to 1,3 Dimethyl 4 Piperidinol

Diastereoselective Synthesis of 1,3-Dimethyl-4-piperidinol Isomers

The relative stereochemistry between the methyl group at the C-3 position and the hydroxyl group at the C-4 position gives rise to cis and trans diastereoisomers of this compound. The selective synthesis of these isomers is critical and is typically achieved through the stereocontrolled reduction of a ketone precursor or by sophisticated functionalization strategies.

Reduction of 1,3-Dimethyl-4-piperidone as a Precursor

The most direct route to this compound involves the reduction of the corresponding ketone, 1,3-dimethyl-4-piperidone. nih.gov This precursor serves as a versatile starting material for accessing the diastereomeric alcohols. researchgate.netacs.org The choice of reducing agent and reaction conditions plays a crucial role in the diastereoselectivity of the reduction, yielding varying ratios of the cis and trans isomers.

The reduction of the carbonyl group can be accomplished using various hydride reagents. While standard reagents like sodium borohydride (B1222165) are commonly used for the reduction of ketones, researchgate.net more complex hydride donors or catalytic hydrogenation methods can offer improved stereocontrol. researchgate.netscispace.com For instance, the reduction of substituted piperidones can exhibit high facial selectivity, which is often governed by the steric hindrance imposed by existing substituents on the piperidine (B6355638) ring, such as the methyl group at C-3. scispace.com

Another related approach involves the addition of organometallic reagents to 1,3-dimethyl-4-piperidone. For example, treatment with an aryllithium reagent results in the formation of a tertiary alcohol, 1,3-dimethyl-4-aryl-4-piperidinol, as a mixture of diastereomers. acs.org In one documented synthesis, this reaction yielded a 9:1 mixture of diastereomers, from which the major isomer could be isolated in pure form by recrystallization. acs.org

PrecursorReagent/MethodProduct(s)Key FindingReference(s)
1,3-Dimethyl-4-piperidoneCatalytic Hydrogenationcis- and trans-1,3-Dimethyl-4-piperidinolThe stereochemistry of the reduction is influenced by electrostatic and steric factors. researchgate.net
1,3-Dimethyl-4-piperidoneAryllithium ReagentDiastereomeric 1,3-dimethyl-4-aryl-4-piperidinolsAddition reaction yielded a 9:1 mixture of diastereomers. acs.org
Substituted N-acyldihydropyridoneLithium Aluminum Hydride (LAH)4-Piperidinol as a single diastereomerA(1,3) strain dictates facial selectivity of the reduction. scispace.com

Stereocontrolled Approaches for Cis and Trans Diastereoisomers

Achieving high diastereoselectivity in the synthesis of this compound isomers is a significant synthetic challenge. Specific syntheses for both cis and trans isomers have been developed, with conformational and stereochemical assignments confirmed using proton magnetic resonance (p.m.r.) spectroscopy. cdnsciencepub.com

One effective strategy for stereocontrol is the hydrogenation of substituted pyridines to diastereoselectively yield cis-piperidines, which can then be converted to the trans isomers through base-mediated epimerization. nih.gov This process relies on the thermodynamic stabilization of the trans product, where bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov

For substituted piperidinols, stereocontrol can also be achieved during ring construction or functionalization steps. For example, in the synthesis of 2,6-disubstituted 3-piperidinols, a sequence involving stereocontrolled nucleophilic addition to a chiral pyridinium (B92312) salt, followed by diastereoselective epoxidation and nucleophilic addition, has proven effective. researchgate.net While not directly applied to this compound, these principles of using chiral auxiliaries or substrate-controlled reactions are fundamental to stereocontrolled synthesis in piperidine chemistry.

Regioselective and Stereospecific Functionalization Strategies

Beyond the direct reduction of the piperidone, more intricate pathways involving regioselective and stereospecific functionalization offer access to a wider array of substituted this compound analogues. These strategies allow for the precise installation of functional groups at specific positions on the piperidine ring. nih.govclemson.edu

A powerful method involves a multi-step sequence starting from 1,3-dimethyl-4-piperidinone to create a tetrahydropyridine (B1245486) intermediate. acs.orgacs.org This intermediate can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form a metalloenamine. researchgate.netnih.gov Subsequent alkylation of this metalloenamine proceeds with high regio- and stereospecificity, leading to the formation of trans-3,4-disubstituted piperidine derivatives. acs.orgnih.govresearchgate.net This approach provides excellent control over the stereochemistry at the C-3 and C-4 positions.

Direct C-H functionalization using transition metal catalysis represents another advanced strategy. nih.govnih.gov Rhodium-catalyzed reactions, for instance, can selectively functionalize C-H bonds at the C-2, C-3, or C-4 positions of the piperidine ring. nih.govnih.gov The site of functionalization is controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov This methodology allows for the introduction of various substituents in a highly controlled manner, although its specific application to this compound has not been extensively detailed.

Synthesis of this compound Derivatives and Analogues

The hydroxyl and amine functionalities of this compound serve as handles for further chemical modification, leading to the synthesis of a variety of derivatives and analogues through reactions such as esterification and alkylation.

Esterification Reactions for Functional Group Modification

The hydroxyl group at the C-4 position of this compound can be readily converted into an ester. This functional group modification is a common strategy in medicinal chemistry to alter a compound's physicochemical properties. ontosight.ai

The synthesis of various esters of both cis- and trans-1,3-dimethyl-4-piperidinol has been reported. cdnsciencepub.com These include simple acetates as well as more complex esters like benzilates and diphenylacetates. cdnsciencepub.com Furthermore, aromatic carboxylic esters, such as the 3,4-dimethoxybenzoates of the isomeric piperidinols, have been synthesized and studied. nih.gov The general method for these esterifications involves reacting the parent alcohol with a suitable acylating agent, such as an acid chloride or anhydride, often in the presence of a base. google.com

Piperidinol IsomerEster DerivativeReagents/MethodReference(s)
cis- and trans-1,3-Dimethyl-4-piperidinolAcetate (B1210297), Benzilate, DiphenylacetateReaction with corresponding acylating agents. cdnsciencepub.com
cis- and trans-1,3-Dimethyl-4-piperidinol3,4-DimethoxybenzoateSynthesis from the isomeric piperidinols. nih.gov
1,3-Dimethyl-4-phenyl-4-hydroxy-piperidinePropionateTransformation of the piperidinol. google.com

Alkylation Strategies for Nitrogen and Ring Substitution

Alkylation reactions provide a means to introduce alkyl or aryl groups onto the nitrogen atom or the carbon framework of the piperidine ring. clemson.eduontosight.ai N-alkylation is a fundamental transformation in amine chemistry. In the context of piperidine synthesis, precursors are often used that already contain the desired N-substituent, such as the N-benzyl group in the synthesis of 1-benzyl-3-methyl-4-piperidone. google.com

For ring substitution, alkylation strategies often require the generation of a nucleophilic carbon center on the piperidine ring. The previously mentioned metalloenamine strategy is a prime example of a regio- and stereospecific C-alkylation. acs.orgnih.gov This method allows for the controlled introduction of a fourth substituent at the C-4 position, adjacent to the methyl group, yielding trans-3,4-disubstituted products. acs.orgresearchgate.net This stereospecific alkylation is crucial for building the core of several complex opioid antagonists. acs.orgnih.gov

Conversion to Related Heterocyclic Systems (e.g., Tetrahydropyridines, Oxazepanones)

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of other complex heterocyclic systems. Through strategic chemical transformations, the piperidine ring can be modified to yield unsaturated derivatives like tetrahydropyridines or can undergo ring expansion to form larger heterocyclic structures such as oxazepanones.

Tetrahydropyridine Formation

A significant application of this compound derivatives is their conversion to corresponding tetrahydropyridines. This transformation is often a key step in the synthesis of pharmacologically active molecules. A well-documented method involves the dehydration of a 4-aryl-substituted this compound.

In a notable synthetic sequence, improved syntheses of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists were developed starting from 1,3-dimethyl-4-piperidinone. ontosight.ainih.gov The precursor, 1,3-dimethyl-4-arylpiperidinol, undergoes a selective dehydration process to form a 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine. ontosight.ainih.gov This is achieved through a two-step procedure involving the formation of an alkyl carbonate derivative followed by a cis-thermal elimination at elevated temperatures. ontosight.ainih.gov The success of this elimination is highly dependent on the steric nature of the alkyl group on the carbonate, with ethyl, isobutyl, and isopropyl groups being preferred, affording high yields of the desired tetrahydropyridine. ontosight.ainih.gov

The resulting 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine can be further functionalized. For instance, deprotonation with a strong base like n-butyllithium generates a metalloenamine, which can then undergo regio- and stereospecific alkylation. ontosight.ainih.gov This strategic functionalization at the C4 position highlights the utility of tetrahydropyridines as key intermediates in the synthesis of complex piperidine derivatives. ontosight.ainih.gov

ReactantReagents and ConditionsProductYieldReference
1,3-dimethyl-4-arylpiperidinol1. Alkyl chloroformate, pyridine (B92270); 2. Heat (190 °C)1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine~90% ontosight.ainih.gov
1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridinen-BuLi, then alkyl halidetrans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridineNot specified ontosight.ainih.gov

Oxazepanone Formation

The synthesis of oxazepanones, which are seven-membered lactams, from this compound can be envisioned through a two-step process involving oxidation followed by ring expansion. The initial step would be the oxidation of the secondary alcohol in this compound to the corresponding ketone, 1,3-dimethyl-4-piperidone. This ketone can then undergo a ring-expansion reaction, such as the Beckmann or Schmidt rearrangement, to yield the desired oxazepanone.

Beckmann Rearrangement: The Beckmann rearrangement is a classic method for converting an oxime to an amide or lactam. wikipedia.org For this to be applied to 1,3-dimethyl-4-piperidone, it would first be converted to its oxime by reaction with hydroxylamine. Treatment of the resulting ketoxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride would induce the rearrangement, leading to the formation of a substituted 1,4-diazepan-5-one (B1224613) (an oxazepanone derivative). wikipedia.org The archetypal industrial example of this reaction is the conversion of cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6. wikipedia.org

Schmidt Reaction: The Schmidt reaction provides an alternative pathway for the ring expansion of ketones to lactams. wikipedia.org This reaction involves treating the ketone directly with hydrazoic acid in the presence of a strong acid catalyst. wikipedia.org In the context of 1,3-dimethyl-4-piperidone, this reaction would yield the corresponding 1,4-diazepan-5-one. The reaction proceeds through the nucleophilic addition of the azide (B81097) to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org This method has been successfully applied to other N-alkyl-4-piperidones to synthesize N-alkyl-1,4-diazepin-5-ones.

Starting MaterialKey TransformationIntermediateReactionProductReference
This compoundOxidation1,3-Dimethyl-4-piperidone---
1,3-Dimethyl-4-piperidoneOximation1,3-Dimethyl-4-piperidone oximeBeckmann Rearrangement1,3-Dimethyl-1,4-diazepan-5-one wikipedia.org
1,3-Dimethyl-4-piperidone--Schmidt Reaction1,3-Dimethyl-1,4-diazepan-5-one wikipedia.org

Multi-Step Synthetic Sequences from Key Intermediates

The strategic value of this compound is often realized within the context of multi-step synthetic sequences that start from readily available key intermediates, most notably 1,3-dimethyl-4-piperidone. These sequences are designed to construct complex molecular architectures with high levels of stereochemical control.

An exemplary multi-step synthesis is the production of the opioid antagonists LY255582 and LY246736. ontosight.ainih.gov This synthesis commences with 1,3-dimethyl-4-piperidone. The key steps in this sequence include:

Arylation: Treatment of 1,3-dimethyl-4-piperidone with an aryllithium reagent to produce a diastereomeric mixture of 1,3-dimethyl-4-arylpiperidinols. A single diastereomer can often be isolated through recrystallization. ontosight.ai

Dehydration: The isolated piperidinol is then converted to the corresponding 1,2,3,6-tetrahydropyridine (B147620) via the previously described thermal elimination of an alkyl carbonate. ontosight.ainih.gov

Stereospecific Alkylation: Deprotonation of the tetrahydropyridine followed by alkylation establishes the desired trans-3,4-dimethyl stereochemistry. ontosight.ainih.gov

Further Functionalization and Deprotection: The resulting advanced intermediate is then carried through several additional steps to afford the final opioid antagonist products. ontosight.ainih.gov

Another relevant, albeit more general, multi-step synthesis involves the preparation of N-Boc-4-hydroxypiperidine from 4-piperidone (B1582916) hydrochloride hydrate, a common industrial process. While this precursor lacks the 1,3-dimethyl substitution pattern, the synthetic logic is pertinent. A Chinese patent outlines a cost-effective route involving:

Deprotonation: Liberation of the free base, 4-piperidone, from its hydrochloride salt.

Reduction: Reduction of the ketone to 4-hydroxypiperidine (B117109) using a reducing agent such as sodium borohydride.

Protection: Introduction of the Boc protecting group onto the piperidine nitrogen to yield the final product.

This sequence demonstrates a common industrial strategy for the synthesis of functionalized piperidines from simple, inexpensive starting materials.

Starting MaterialTarget MoleculeKey StepsOverall YieldNumber of StepsReference
1,3-Dimethyl-4-piperidinoneLY255582Arylation, Dehydration, Stereospecific Alkylation11.8%8 ontosight.ainih.gov
1,3-Dimethyl-4-piperidinoneLY246736Arylation, Dehydration, Stereospecific Alkylation, Further Functionalization6.2%12 ontosight.ainih.gov

Stereochemical and Conformational Investigations

Elucidation of Cis/Trans Diastereoisomeric Configurations

The synthesis of 1,3-dimethyl-4-piperidinol results in the formation of two diastereoisomers: a cis-isomer and a trans-isomer. The relative configuration of these isomers is defined by the spatial relationship between the methyl group at the C-3 position and the hydroxyl group at the C-4 position.

In the cis -isomer (also referred to as the β-isomer), the C-3 methyl group and the C-4 hydroxyl group are on the same side of the piperidine (B6355638) ring.

In the trans -isomer (also referred to as the α-isomer), the C-3 methyl group and the C-4 hydroxyl group are on opposite sides of the ring.

The configurations of these diastereoisomers have been unambiguously assigned using nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comcdnsciencepub.com Specifically, proton and carbon-13 NMR data provide definitive evidence for the stereochemical arrangement. cdnsciencepub.com For instance, in the β-isomer (cis), a significant upfield shift in the C-5 carbon resonance is observed due to a 1,3-syn-axial interaction, which is a key indicator of its configuration. cdnsciencepub.com This contrasts with the α-isomer (trans), where such an interaction is absent. cdnsciencepub.com The synthesis and stereochemistry of these isomers and their subsequent ester derivatives have been well-documented. cdnsciencepub.comacs.org

The stereochemistry of the isomers has been further confirmed through the synthesis of related compounds. For example, the reaction of 1,3-dimethyl-4-piperidone with potassium cyanide yields a cyanohydrin with a trans relationship between the 3-methyl and 4-hydroxyl groups. capes.gov.br This stereospecificity provides a foundational understanding for the synthesis of more complex derivatives.

Analysis of Preferred Conformations and Conformational Equilibria

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. However, the presence of substituents leads to a conformational equilibrium between two chair forms. The preferred conformation is the one that minimizes unfavorable steric interactions.

For the trans -isomer (α-isomer), the preferred conformation is a chair form where both the C-3 methyl group and the C-4 hydroxyl group occupy equatorial positions. This arrangement avoids the sterically unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions.

The following table summarizes the preferred conformations of the diastereoisomers:

IsomerRelative Configuration (C3-Me, C4-OH)Preferred Chair Conformation of Substituents
trans (α)Opposite sides3-Me (equatorial), 4-OH (equatorial)
cis (β)Same side3-Me (axial), 4-OH (equatorial) or 3-Me (equatorial), 4-OH (axial)

Factors Influencing Conformational Preferences (e.g., Solvent Effects, Protonation)

The conformational equilibrium of this compound is not static and can be influenced by external factors such as the solvent environment and the protonation state of the nitrogen atom. cdnsciencepub.comacs.org

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. cdnsciencepub.com While early proton NMR studies suggested that solvent changes could induce significant conformational shifts, later carbon-13 NMR studies have provided a clearer picture, indicating that while some ring distortion may occur in more polar solvents, it does not necessarily demand contributions from non-chair (e.g., skew-boat) conformations. cdnsciencepub.com

Stereochemical Implications in Derivative Synthesis

The stereochemistry of the this compound isomers has significant implications for the synthesis of its derivatives, particularly esters which have been investigated for their pharmacological properties. cdnsciencepub.comacs.orgacs.org The orientation of the C-4 hydroxyl group (axial or equatorial) in the preferred conformation of each isomer dictates its reactivity and the stereochemical outcome of esterification reactions.

For instance, the synthesis of prodine analogues, which are esters of 1,3-dimethyl-4-phenyl-4-piperidinol (B5112656), demonstrates the importance of controlling stereochemistry. ontosight.aicymitquimica.com The relative stereochemistry of the methyl and phenyl groups can significantly impact the biological activity of the resulting molecule. acs.org

Furthermore, the stereochemistry of this compound serves as a template for the synthesis of other complex piperidine derivatives. acs.org For example, the stereospecific synthesis of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine from 1,3-dimethyl-4-piperidone relies on the established stereochemical pathways of the cyanohydrin intermediate. capes.gov.br The ability to control the stereochemistry at the C-3 and C-4 positions is crucial for accessing specific isomers of these more complex molecules. The development of stereodivergent synthetic routes allows for the selective preparation of either cis or trans isomers of substituted piperidinols, which is essential for structure-activity relationship studies. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1,3-dimethyl-4-piperidinol. Analysis of one- and two-dimensional spectra allows for the assignment of configuration and preferred conformations of its diastereomers.

Proton NMR (¹H NMR) for Configurational and Conformational Assignments

Proton NMR (¹H NMR) is fundamental in distinguishing between the cis and trans isomers of this compound. The configuration and preferred chair conformation of the piperidine (B6355638) ring are assigned based on the chemical shifts and, more critically, the coupling constants (J-values) of the C-4 methine proton. cdnsciencepub.com

In the cis isomer, where the C-3 methyl group and the C-4 hydroxyl group are on the same side of the ring, the molecule can adopt a conformation where the C-4 proton is axial. An axial C-4 proton will exhibit large axial-axial couplings and smaller axial-equatorial couplings to the adjacent C-5 protons. Conversely, in the trans isomer, the C-4 proton is typically equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings.

The orientation of the N-methyl group can also be inferred from ¹H NMR. An equatorial N-methyl group is characteristic of many piperidine derivatives and influences the chemical shifts of nearby protons. For instance, in related 1,3-dimethyl-4-arylpiperidinol compounds, the stereochemistry is often determined by comparing the ¹H NMR spectra of the different isomers, with key signals like the C-3 methyl doublet appearing at distinct chemical shifts depending on its relative orientation. acs.org

Table 1: Representative ¹H NMR Data for 1,3-Dimethyl-4-phenyl-4-piperidinol (B5112656) Isomers (Illustrative) Data for the closely related phenyl-substituted analog demonstrates the principles of configurational assignment.

Protonα-Isomer (cis-like) Chemical Shift (ppm)β-Isomer (trans-like) Chemical Shift (ppm)Multiplicity & Coupling (Hz)
N-CH₃ 2.182.29s
C-CH₃ 0.700.96d, J ≈ 6-7
H-4 --m
Aromatic H 7.2-7.67.2-7.6m

Source: Adapted from findings on 1,3-dimethyl-4-phenylpiperidine derivatives. cdnsciencepub.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for confirming the carbon framework and providing detailed stereochemical information. The chemical shifts of the piperidine ring carbons are highly sensitive to the orientation of substituents due to steric interactions. cdnsciencepub.com

A key diagnostic tool is the γ-gauche effect, where a substituent causes an upfield shift (to a lower ppm value) for a carbon atom that is three bonds away and in a gauche orientation. cdnsciencepub.com In the context of this compound, an axial methyl group at the C-3 position will shield the C-5 carbon, causing its resonance to appear at a higher field compared to the isomer with an equatorial C-3 methyl group. cdnsciencepub.comcdnsciencepub.com This steric compression effect is a cornerstone of conformational analysis in piperidine systems. cdnsciencepub.com

The chemical shifts of the methyl carbons (N-CH₃ and C-CH₃) and the carbinol carbon (C-4) also provide definitive evidence for the isomeric configuration. cdnsciencepub.com For example, studies on the α- and β-isomers of 1,3-dimethyl-4-phenyl-4-piperidinol show distinct differences in the chemical shifts for C-3, C-5, and the C-3 methyl carbon, directly reflecting their different stereochemical environments. cdnsciencepub.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Diastereomers of 1,3-Dimethyl-4-phenyl-4-piperidinol (Illustrative) Data for the closely related phenyl-substituted analog highlights the influence of stereochemistry on carbon resonances.

Carbonα-Isomer (cis-like) δ (ppm)β-Isomer (trans-like) δ (ppm)
C-2 62.955.4
C-3 40.239.5
C-4 73.072.8
C-5 35.027.1
C-6 55.054.9
N-CH₃ 45.646.5
C-CH₃ 16.617.5

Source: Adapted from data on 1,3-dimethyl-4-phenylpiperidine derivatives. cdnsciencepub.comcdnsciencepub.com

Two-Dimensional NMR Techniques (e.g., HMBC, HMQC) for Connectivity Confirmation

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orgyoutube.com An HSQC/HMQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the N-methyl protons to the ¹³C signal of the N-methyl carbon, and similarly for the C-3 methyl group, the C-4 methine, and all other C-H bonds. This allows for the direct mapping of the proton spectrum onto the carbon spectrum. libretexts.org

Deuterated Solvent Effects on NMR Characteristics

The choice of deuterated solvent can influence the NMR spectrum of this compound. studymind.co.uk Solvents like deuterated chloroform (B151607) (CDCl₃), deuterium (B1214612) oxide (D₂O), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used. cdnsciencepub.com

The chemical shifts of the hydroxyl (-OH) and amine-adjacent protons can be particularly sensitive to the solvent's polarity and its ability to form hydrogen bonds. emerginginvestigators.org In a protic solvent like D₂O, the proton of the hydroxyl group can exchange with deuterium, leading to the disappearance or significant broadening of the -OH signal in the ¹H NMR spectrum. This "D₂O shake" is a classic method for identifying labile protons. studymind.co.uk

Furthermore, protonation of the nitrogen atom, which is more likely in an acidic medium or certain solvents, can cause significant downfield shifts for the α-carbons (C-2, C-6) and other nearby nuclei in both ¹H and ¹³C NMR spectra due to the inductive effect of the positive charge. cdnsciencepub.com These solvent-induced shifts can provide additional information about the molecule's conformational preferences and electronic properties in different environments. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns under ionization. neu.edu.tr

Computational Chemistry and Theoretical Modeling

Molecular Modeling of 1,3-Dimethyl-4-piperidinol Stereoisomers and Conformers

The presence of two chiral centers at positions C3 and C4 in this compound gives rise to two diastereomeric pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). These are commonly referred to as the cis and trans isomers, based on the relative orientation of the methyl and hydroxyl groups.

Molecular modeling techniques, such as molecular mechanics and quantum mechanics, are employed to determine the preferred conformations of these stereoisomers. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. ontosight.ai The substituents (N-methyl, C3-methyl, and C4-hydroxyl) can occupy either axial (ax) or equatorial (eq) positions.

For the trans-isomer , the most stable conformation is a chair form where the C3-methyl and C4-hydroxyl groups are both in equatorial positions. This arrangement minimizes steric hindrance. In the cis-isomer , one substituent is forced into an axial position, leading to higher conformational energy. Studies on related compounds have shown that the preferred conformation of the cis-isomer features an equatorial C3-methyl group and an axial C4-hydroxyl group. cdnsciencepub.comresearchgate.net The orientation of the N-methyl group also influences conformational stability, with an equatorial position generally being favored.

Proton magnetic resonance (p.m.r.) characteristics have been used to assign the configurations and preferred conformations of these derivatives. cdnsciencepub.comresearchgate.net Computational models support these experimental assignments by calculating the relative energies of all possible conformers.

Table 1: Stereoisomers and Predicted Stable Conformations of this compound This table is interactive. You can sort and filter the data.

Stereoisomer Relative Configuration Predicted Stable Conformation (Piperidine Ring) C3-Methyl Orientation C4-Hydroxyl Orientation
trans (3R,4R) / (3S,4S) Chair Equatorial Equatorial

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure and energetics of this compound. northwestern.edu These calculations can determine various molecular properties, including total electronic energy, orbital energies, and the distribution of electron density.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring are expected to be the most electron-rich regions, representing sites for electrophilic attack or hydrogen bonding. researchgate.net

High-level quantum chemical calculations can also precisely determine the relative energies of different conformers, corroborating the results from molecular mechanics and experimental data. nih.gov

Table 2: Representative Data from Quantum Chemical Calculations This table contains hypothetical but representative values for illustrative purposes.

Parameter Description Illustrative Value
Total Electronic Energy The total energy of the molecule in its ground state. -483 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. 1.5 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO. 7.7 eV

Computational Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important for distinguishing between stereoisomers. cdnsciencepub.com

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets, as well as machine learning approaches. nih.govarxiv.org By calculating the theoretical spectra for different isomers and conformers, researchers can match them to experimental data to make definitive structural assignments. github.io For example, the chemical shift of the proton at C4 is highly dependent on its axial or equatorial orientation, providing a clear marker for conformational analysis. cdnsciencepub.com

Vibrational spectra, such as Infrared (IR) and Raman, can also be predicted computationally. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectra. researchgate.net

Table 3: Example of Computationally Predicted vs. Experimental ¹³C NMR Shifts This table shows hypothetical data for the trans-isomer to illustrate the utility of computational prediction.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 55.1 54.8
C3 38.4 38.1
C4 69.2 68.9
C5 32.7 32.5
C6 61.5 61.2
N-CH₃ 42.3 42.0

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular modeling can identify stable, low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how the molecule's position and conformation change. aps.org

For this compound, MD simulations can be used to explore its conformational space comprehensively. mdpi.comnih.gov This is especially useful for understanding the flexibility of the piperidine ring and the rotational freedom of its substituents. The simulation can reveal the energy barriers between different chair and boat conformations and the lifetimes of these states.

Analysis of the MD trajectory can involve monitoring the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.netresearchgate.net By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, researchers can understand how intermolecular interactions affect its conformational preferences. scispace.com

Table 4: Key Objectives and Outputs of MD Simulations for Conformational Analysis

Objective Simulation Output Insights Gained
Explore Conformational Landscape Trajectory of atomic coordinates over time. Identification of all accessible conformations, including transient states.
Assess Conformational Stability Root-Mean-Square Deviation (RMSD) plots. Information on how much the structure deviates from an initial reference conformation.
Identify Flexible Regions Root-Mean-Square Fluctuation (RMSF) plots. Highlights which atoms or groups of atoms are the most mobile.

Computational Simulations of Ligand-Protein Interactions for Mechanistic Insights

Given that many piperidine derivatives exhibit pharmacological activity, computational simulations are crucial for understanding how this compound and its analogues might interact with biological targets like receptors or enzymes. nih.govresearchgate.net This process typically involves molecular docking and MD simulations. plos.orgresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of the ligand (this compound) within the active site of a protein. researchgate.net Docking algorithms sample a large number of possible poses and score them based on factors like steric complementarity and intermolecular forces, providing an initial model of the protein-ligand complex.

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation of the protein-ligand complex is performed. nih.gov This simulation, often on the nanosecond to microsecond timescale, refines the binding pose and provides a more realistic and dynamic view of the interaction. researchgate.netnih.gov Key insights from these simulations include:

Binding Stability: The stability of the ligand in the binding pocket is assessed by monitoring its RMSD. mdpi.com

Key Interactions: The simulation reveals specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. nih.gov

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, which correlates with the ligand's binding affinity. plos.org

These simulations can explain why different stereoisomers have different biological activities by revealing differences in their binding modes and affinities at the target protein. researchgate.net

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
1,3-dimethyl-3-silapiperidine
1,3-dimethyl-4-phenylpiperidine
1-methyl-4-diphenylmethoxypiperidine
3-acetoxy-1-methylpiperidine hydrochloride
4-(2-Keto-1-benzimidazolinyl) piperidine
Alphaprodine
Benzamidine
Dasatinib
Diphenylpyraline
Ethanol
Ketobemidone
Pethidine
Prodine
Prosidol
Triprolidine

Synthetic Applications and Role As a Versatile Intermediate

1,3-Dimethyl-4-piperidinol as a Key Building Block in Pharmaceutical Precursor Synthesis

For instance, derivatives of this compound are precursors to compounds with opioid receptor activity. researchgate.netacs.org The synthesis of opioid antagonists, such as those derived from trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, can originate from 1,3-dimethyl-4-piperidinone, a closely related compound. researchgate.net The conversion of the piperidinol to other functional groups is a key step in these synthetic pathways. One example involves the reaction of racemic 1,3-dimethyl-4-[3-(propan-2-yloxy)phenyl]-4-piperidinol with hydrochloric acid and acetic acid to yield 3-(1,3-Dimethylpiperidin-4-yl)phenol, an intermediate for opioid receptor modulators. acs.org

Furthermore, the synthesis of compounds like Alphaprodine, a synthetic opioid analgesic, utilizes a derivative of this compound. nih.govnih.gov The process involves the reaction of 1,3-dimethylpiperidone-4 with phenyllithium (B1222949) to form 1,3-dimethyl-4-phenyl-4-hydroxypiperidine, which is then esterified. This highlights the role of the this compound framework as a foundational structure for building molecules with specific pharmacological profiles.

The versatility of the piperidine (B6355638) ring system, in general, makes it a frequent target for the development of new drugs. researchgate.net The ability to modify the substituents on the ring allows for the fine-tuning of a molecule's biological activity.

Table 1: Examples of Pharmaceutical Precursors Synthesized from this compound Derivatives

Precursor Therapeutic Area Reference
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives Opioid Antagonists researchgate.net
3-(1,3-Dimethylpiperidin-4-yl)phenol Opioid Receptor Modulators acs.org

Development of Novel Synthetic Pathways Utilizing the Piperidinol Moiety

The piperidinol moiety within this compound is a key functional group that drives the development of new synthetic methodologies. uochb.cz The presence of the hydroxyl group allows for a variety of chemical transformations, making it a versatile handle for constructing more elaborate molecular architectures. mdpi.com

Recent research has focused on creating more efficient and stereoselective methods for synthesizing substituted piperidines. researchgate.netnih.gov These methods often involve the strategic manipulation of functional groups on the piperidine ring. For example, new catalytic systems are being developed for the hydrogenation of pyridine (B92270) derivatives to yield highly substituted piperidines with specific stereochemistry. semanticscholar.org

One area of development is the use of multicomponent reactions to construct highly functionalized piperidine scaffolds in a single step. mdpi.comsemanticscholar.org These reactions offer advantages in terms of atom economy and efficiency. Additionally, methods involving intramolecular cyclization are being explored to create the piperidine ring with high stereocontrol. mdpi.comnih.gov The development of these novel pathways is crucial for accessing a wider range of piperidine-based compounds for screening in drug discovery programs.

Intermediate in the Preparation of Complex Alkaloid Scaffolds

The piperidine ring is a fundamental structural component of numerous alkaloids, a class of naturally occurring compounds with a wide range of biological activities. researchgate.netwhiterose.ac.uk this compound and its derivatives serve as valuable intermediates in the laboratory synthesis of these complex natural products. researchgate.netnih.gov

The synthesis of alkaloid scaffolds often involves the construction of the core heterocyclic ring system followed by the introduction of various functional groups. The piperidine structure of this compound provides a pre-formed six-membered ring that can be further elaborated. For example, the synthesis of certain opioid antagonists with a piperidine core demonstrates how this scaffold can be modified to create complex, multi-ring systems. researchgate.net

The general synthetic strategy towards complex alkaloids often involves a "scaffold-forming" step, which in many cases is the creation of a heterocyclic ring like piperidine. whiterose.ac.uk By starting with a pre-existing piperidine derivative like this compound, synthetic chemists can bypass the initial ring formation and focus on the subsequent, often more challenging, functionalization and stereochemical control steps required to achieve the final complex alkaloid target. The development of one-pot methodologies for the synthesis and modification of alkaloid scaffolds, including those based on piperidine, is an active area of research aimed at improving the efficiency of total synthesis. nih.gov

Exploration of Reactivity Profiles for Further Chemical Transformations

The chemical reactivity of this compound is a subject of ongoing exploration to unlock its full potential in synthetic chemistry. The key reactive sites are the hydroxyl group at the 4-position and the tertiary amine at the 1-position.

The hydroxyl group can undergo a variety of transformations, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Oxidation: Conversion to the corresponding ketone, 1,3-dimethyl-4-piperidone.

Dehydration: Elimination of water to form an alkene.

Substitution: Replacement of the hydroxyl group with other functional groups.

The tertiary amine can participate in reactions such as:

Salt formation: Reaction with acids to form piperidinium (B107235) salts.

N-oxide formation: Oxidation to form the corresponding N-oxide.

A study on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines involved the synthesis of various analogs, showcasing the reactivity of the piperidine nitrogen. acs.org For example, the N-demethylated precursor could be reacted with aldehydes, such as 3-phenylpropanal, in the presence of a reducing agent like sodium cyanoborohydride, to introduce different substituents at the nitrogen atom. acs.org

Understanding these reactivity profiles allows chemists to strategically plan synthetic routes to a wide range of target molecules. The interplay between the different functional groups on the piperidine ring can also lead to more complex and interesting chemical transformations.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,3-Dimethyl-4-piperidone
1,3-dimethyl-4-[3-(propan-2-yloxy)phenyl]-4-piperidinol
1,3-dimethyl-4-phenyl-4-hydroxypiperidine
3-(1,3-Dimethylpiperidin-4-yl)phenol
3-phenylpropanal
Alphaprodine
hydrochloric acid
phenyllithium
sodium cyanoborohydride
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine

Analytical Methodologies for Separation and Purity Assessment

Chromatographic Resolution of Enantiomers and Diastereomers

Due to the presence of multiple chiral centers, 1,3-Dimethyl-4-piperidinol can exist as a mixture of enantiomers and diastereomers. The separation of these stereoisomers is a significant analytical challenge that is addressed using high-resolution chromatographic techniques.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for separating volatile compounds. In the context of piperidine (B6355638) derivatives, GLC has been utilized to separate and establish the isomeric composition of reaction products. core.ac.ukresearchgate.net The separation in GLC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. libretexts.org

The elution order of isomers in GLC depends on factors such as their boiling points and their specific interactions with the stationary phase. libretexts.org For closely related isomers like the diastereomers of this compound, the choice of stationary phase is critical. libretexts.org Stationary phases with varying polarities (e.g., polysiloxanes like OV-1 or SP-2100) can be employed to induce selective interactions that facilitate separation. dss.go.th The use of high-efficiency capillary columns, often treated to deactivate absorptive sites on the silica (B1680970) surface, is standard for resolving complex isomeric mixtures. researchgate.netlibretexts.org While specific GLC methods for the direct separation of this compound enantiomers are less commonly detailed than HPLC methods, GLC is effective for separating diastereomers and for monitoring the purity of synthesized derivatives. core.ac.ukoup.com

Table 1: General GLC Parameters for Isomer Separation

Parameter Description Typical Value/Condition
Column Type Capillary or Packed Capillary (e.g., Fused Silica) libretexts.org
Stationary Phase Non-polar to polar liquid phases Polysiloxanes (e.g., OV-1, SE-30) dss.go.thvurup.sk
Carrier Gas Inert gas (e.g., Helium, Nitrogen) Helium or Nitrogen researchgate.net
Detector Flame Ionization Detector (FID) FID is common for organic analytes researchgate.net

| Temperature | Isothermal or programmed temperature ramp | Dependent on analyte volatility dss.go.th |

This table presents generalized parameters; specific conditions must be optimized for the target analytes.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analytical and preparative separation of stereoisomers of piperidinol derivatives. csfarmacie.cz The use of Chiral Stationary Phases (CSPs) enables the direct resolution of enantiomers by creating a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times. nih.govresearchgate.net

For derivatives of 1,3-dimethyl-4-phenylpiperidine, which are structurally related to this compound, cellulose-based CSPs have proven highly effective. nih.govcapes.gov.br Commercially available columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ are frequently used. nih.govcapes.gov.br The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. csfarmacie.cz

The choice of mobile phase is critical for achieving optimal resolution. nih.gov Typical mobile phases consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, such as an alcohol (e.g., isopropanol, ethanol). csfarmacie.cznih.gov Additives like diethylamine (B46881) may be used to improve peak shape for basic compounds like piperidines. researchgate.net The success and efficiency of the separation are evaluated by parameters such as the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation. nih.gov

Table 2: Examples of Chiral HPLC Conditions for Piperidine Derivatives

Analyte Type Chiral Stationary Phase (CSP) Mobile Phase Reference
Racemic 1,3-dimethyl-4-phenylpiperidines Chiralcel OD, Chiralcel OJ Hexane/Isopropanol mixtures nih.govcapes.gov.br
Nipecotic Acid Amides α1-acid glycoprotein (B1211001) (AGP) Phosphate buffer (pH 7.0) with modifiers nih.gov
Mirtazapine Enantiomers Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane/Ethanol with additives researchgate.net

This table provides examples from the literature for related structures, illustrating common approaches.

Column chromatography is a fundamental and widely used preparative technique for the isolation and purification of synthetic products from reaction mixtures. orgsyn.orgdrawellanalytical.com It is particularly useful for separating the desired piperidinol product from starting materials, reagents, and byproducts based on their differential adsorption to a solid stationary phase. nih.govlookchem.com

The most common stationary phase for the purification of piperidinol analogs is silica gel. nih.govclockss.org The process involves loading the crude product mixture onto the top of a column packed with silica gel and eluting it with a solvent system, known as the mobile phase. orgsyn.org The polarity of the mobile phase is carefully chosen; a less polar solvent will elute less polar compounds first, while more polar compounds will be retained more strongly by the polar silica gel and elute later. lookchem.com

Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of a polar solvent like ethyl acetate (B1210297) in a non-polar solvent like hexane) to effectively separate compounds with a wide range of polarities. orgsyn.orgnih.gov Fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography, TLC) to identify those containing the pure product. nih.gov This method is indispensable for obtaining purified this compound and its analogs in sufficient quantity and purity for further analysis and evaluation. nih.govlookchem.comclockss.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Quantitative and Qualitative Analysis of Synthetic Products

Following synthesis and purification, a combination of analytical methods is required to confirm the identity, structure, and purity of the final product. nih.gov

Quantitative Analysis focuses on determining the purity of the synthesized compound. HPLC is the predominant method for this purpose. nih.gov By using a standard (non-chiral) reversed-phase column (e.g., C18), the purity of a sample can be assessed by chromatographing the dissolved compound and measuring the area of the main product peak relative to the total area of all peaks detected. nih.govmdpi.com The purity is typically expressed as a percentage. nih.gov The use of a Diode Array Detector (DAD) or a UV detector set at a specific wavelength (e.g., 218 nm or 254 nm) allows for the detection and quantification of the analyte and any impurities. nih.govmdpi.com Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is used to confirm the molecular weight of the product and identify byproducts. researchgate.netnih.gov

Table 3: Analytical Data for a Representative Piperidinol Analog

Analysis Method Result/Observation Purpose Reference
Purity HPLC 98.4% (218 nm), tR = 5.68 min Quantitative purity assessment nih.gov
Identity Mass Spectrometry (ESI) m/z (MH)⁺ 498.1 Molecular weight confirmation nih.gov
Structure ¹H NMR (500 MHz, DMSO-d6) δ 7.93 (d, J = 2.0 Hz, 1H), ... Qualitative structural confirmation nih.gov

| Stereochemistry | ¹³C-NMR | Chemical shifts indicative of axial/equatorial groups | Stereochemical assignment | cdnsciencepub.com |

Data is for compound 4m from the cited source, an analog of the title compound, to illustrate the analytical workflow.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies for Enantiopure Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric synthesis of 1,3-Dimethyl-4-piperidinol's enantiopure isomers is a critical area for future investigation. While syntheses of racemic and chiral aryl piperidinol analogs have been developed, achieving high enantioselectivity for the this compound core remains a challenge. nih.gov

Future work in this area will likely focus on several promising strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine (B6355638) ring with predetermined stereocenters. For instance, L-glutamic acid has been used to access chiral nitrones that, through cycloaddition reactions, can lead to trans-2,3-disubstituted piperidines. researchgate.net

Chiral Auxiliary-Based Methods: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal. Davies' chiral auxiliary, for example, has been successfully used to induce asymmetric Michael additions in the synthesis of piperidin-2,4-diones. ucl.ac.uk

Asymmetric Catalysis: This is arguably the most elegant and efficient approach, involving the use of a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.net Research in this domain could explore various catalytic systems, including transition metal complexes with chiral ligands (e.g., Rhodium, Iridium, Palladium) and organocatalysts. researchgate.netmdpi.com For example, iridium-catalyzed asymmetric allylic amination has been shown to be a key step in the stereoselective synthesis of 3-hydroxypiperidines. researchgate.net Similarly, a trans-perhydroindolic acid-catalyzed asymmetric aza-Diels-Alder reaction has been developed for the synthesis of chiral 3-methyl-4-aryldehydropiperidine derivatives. researchgate.net

A significant challenge will be to control the diastereoselectivity in reactions involving the 1,3-disubstituted piperidine ring. The interplay between the substituents at the 1 and 3 positions will influence the conformational preferences of the ring and, consequently, the stereochemical course of reactions.

Investigation of Novel Catalytic Transformations Involving this compound

Beyond its synthesis, this compound can serve as a versatile building block for more complex molecules. Future research should explore novel catalytic transformations that utilize the inherent reactivity of this scaffold.

Key areas of interest include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperidine ring offers a highly atom-economical approach to introduce new functional groups. Merging transition-metal catalysis with visible-light photoredox catalysis is a rapidly developing field that could enable unprecedented C-H functionalization reactions on the piperidinol core. beilstein-journals.org

Ring-Rearrangement and Expansion/Contraction Reactions: Catalytic methods could be developed to induce controlled rearrangements of the piperidine ring, leading to novel heterocyclic systems. For example, ring-expansion rearrangements of prolinol derivatives have been used to synthesize 2,3-disubstituted piperidines. researchgate.net

Biocatalysis: The use of enzymes to perform selective transformations on the this compound scaffold is a promising green chemistry approach. Enzymes could offer exquisite chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical catalysts.

The development of new catalysts will be central to this endeavor. This includes designing novel ligands for transition metals to fine-tune their reactivity and selectivity, as well as exploring new classes of organocatalysts and engineered enzymes. For instance, metal nanoparticles on N-doped carbon materials are emerging as effective catalysts for various organic transformations. researchgate.net

Advanced Spectroscopic Techniques for Dynamic Conformational Studies

The three-dimensional structure and conformational dynamics of this compound and its derivatives are crucial determinants of their reactivity and biological activity. While standard spectroscopic techniques like NMR and IR provide valuable structural information, more advanced methods are needed to probe the dynamic behavior of these molecules in solution. cardiff.ac.uk

Future research in this area should leverage:

Advanced NMR Techniques: Two-dimensional and multi-dimensional NMR experiments, such as NOESY and ROESY, can provide detailed information about through-space interactions and conformational preferences. elsevier.com Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of conformational exchange processes, such as ring inversion.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical spectroscopic techniques are particularly powerful for determining the absolute configuration and solution-phase conformation of chiral molecules.

Computational Modeling: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the relative energies of different conformers and to simulate spectroscopic data. chemcopilot.com This synergy between experimental and computational methods will be essential for a comprehensive understanding of the conformational landscape. cardiff.ac.uk

A deeper understanding of the conformational dynamics will inform the design of new derivatives with specific shapes and functionalities, and will also aid in elucidating the mechanisms of reactions involving this piperidinol scaffold.

Integration of Machine Learning for Retrosynthetic Analysis and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis. engineering.org.cn These tools can be harnessed to accelerate the discovery of new synthetic routes and to predict the outcomes of unknown reactions involving this compound.

Future research directions in this computational space include:

Automated Retrosynthetic Analysis: AI-powered platforms can be trained on vast databases of chemical reactions to propose synthetic pathways to this compound and its derivatives. engineering.org.cnpreprints.org These tools can identify both known and novel disconnections, potentially leading to more efficient and innovative synthetic strategies. mi-6.co.jppreprints.org Template-based and template-free approaches are two major categories of AI-driven retrosynthesis. mi-6.co.jp

Reaction Outcome Prediction: Machine learning models, particularly those based on graph neural networks and transformers, can be trained to predict the major products, yields, and even stereoselectivity of reactions involving this compound. drugtargetreview.comarxiv.orggithub.io This predictive power can significantly reduce the need for trial-and-error experimentation in the laboratory. chemcopilot.compreprints.org

De Novo Design of Derivatives: Generative models can be used to design novel derivatives of this compound with desired properties. By learning the structure-activity relationships from existing data, these models can propose new molecules with enhanced biological activity or improved physicochemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dimethyl-4-piperidinol, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves reductive amination or alkylation of 4-piperidinol precursors. For example, alkylation with methyl iodide in anhydrous THF under inert atmosphere (N₂/Ar) at 0–5°C can yield the dimethylated product. Yield optimization requires strict control of stoichiometry (e.g., 2.2 equivalents of methylating agent) and reaction time (4–6 hours). Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization (ethanol/water) is critical to isolate high-purity (>95%) product .
  • Data Consideration : Monitor intermediates by TLC and confirm final structure via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for axial methyl groups) and HRMS.

Q. How do physicochemical properties (e.g., solubility, pKa) of this compound impact its reactivity in aqueous vs. organic phases?

  • Methodology : Determine solubility using shake-flask methods (water, ethanol, DMSO) and measure pKa via potentiometric titration. The compound’s basicity (predicted pKa ~9.5 for the piperidine nitrogen) influences protonation states in aqueous buffers, affecting nucleophilic reactivity. In non-polar solvents (e.g., toluene), the free base dominates, enhancing alkylation efficiency .
  • Data Contradictions : Discrepancies in reported solubility may arise from impurities or hydration states; validate with DSC/TGA for crystallinity analysis.

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts minimized?

  • Methodology : Use ¹H NMR (400 MHz, CDCl₃) to resolve methyl group diastereotopicity and ¹³C DEPT for quaternary carbon identification. IR spectroscopy (ATR mode) confirms OH/N-H absence (ruling out incomplete alkylation). Artifacts in NMR (e.g., solvent peaks) are minimized by thorough drying and deuterated solvent purity checks .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be controlled during asymmetric synthesis?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation. For example, Ru-BINAP catalysts can induce >90% enantiomeric excess (ee) in hydrogenation of ketone intermediates. Monitor stereochemistry via chiral HPLC (Chiralpak IA column) or optical rotation comparisons .
  • Data Contradictions : Conflicting ee values may arise from racemization during workup; stabilize intermediates at low temperatures (<–20°C).

Q. What computational models (e.g., DFT, MD) predict the conformational flexibility of this compound in enzyme-binding studies?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map energy minima for chair, boat, and twist-boat conformers. Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (water, 300 K) reveal dominant conformers under physiological conditions. Validate with NOESY NMR to detect intramolecular H-H proximities .
  • Limitations : Overestimation of hydrophobic interactions in force fields may require empirical correction.

Q. How do conflicting bioactivity results for this compound analogs arise across enzymatic assays, and how can they be resolved?

  • Methodology : Variability often stems from assay conditions (pH, ionic strength) or off-target interactions. For acetylcholinesterase inhibition studies, standardize substrate concentration (e.g., 0.5 mM acetylthiocholine) and use negative controls (e.g., donepezil as reference). Apply Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition .
  • Contradiction Analysis : Replicate assays in triplicate, and use ANOVA to assess significance (p < 0.05). Cross-validate with SPR (surface plasmon resonance) for binding affinity measurements.

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for interpreting dose-response data in toxicity studies of this compound derivatives?

  • Methodology : Fit sigmoidal curves (logistic regression) to calculate IC₅₀/LC₅₀ values. Use nonlinear regression software (e.g., GraphPad Prism) with 95% confidence intervals. Address outliers via Grubbs’ test and ensure normality (Shapiro-Wilk test) .
  • Reproducibility : Adhere to OECD guidelines for cell viability assays (MTT/XTT), including plate normalization against blank controls.

Q. How can researchers resolve discrepancies in reported melting points or chromatographic retention times for this compound?

  • Methodology : Verify purity via HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient). Melting point variations may arise from polymorphic forms; characterize by PXRD. Cross-reference with NIST databases for retention indices in GC-MS .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in electrophilic reaction conditions?

  • Methodology : Use fume hoods for reactions involving volatile methylating agents (e.g., MeI). Equip labs with emergency showers and neutralize waste with 10% NaHCO₃. Monitor airborne exposure via OSHA-approved passive samplers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.